molecular formula C16H12BrNO B170476 3-Bromo-5-(naphthalen-2-ylmethoxy)pyridine CAS No. 1245644-34-1

3-Bromo-5-(naphthalen-2-ylmethoxy)pyridine

Cat. No.: B170476
CAS No.: 1245644-34-1
M. Wt: 314.18 g/mol
InChI Key: BXWWJDQQKOKTKX-UHFFFAOYSA-N
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Description

3-Bromo-5-(naphthalen-2-ylmethoxy)pyridine is an organic compound with the molecular formula C16H12BrNO It is a derivative of pyridine, substituted with a bromine atom at the 3-position and a naphthalen-2-ylmethoxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(naphthalen-2-ylmethoxy)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures .

Industrial Production Methods

The reaction’s mild conditions and tolerance to various functional groups make it suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(naphthalen-2-ylmethoxy)pyridine can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The naphthalen-2-ylmethoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form various hydrogenated products.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of a base and a polar solvent.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like lithium aluminum hydride, are commonly used.

Major Products

    Substitution: Products include substituted pyridines with different functional groups replacing the bromine atom.

    Oxidation: Products include oxidized derivatives of the naphthalen-2-ylmethoxy group.

    Reduction: Products include hydrogenated derivatives of the original compound.

Scientific Research Applications

3-Bromo-5-(naphthalen-2-ylmethoxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(naphthalen-2-ylmethoxy)pyridine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to changes in biological pathways or chemical processes. The exact pathways involved depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-(naphthalen-2-ylmethoxy)pyridine is unique due to the presence of both a bromine atom and a naphthalen-2-ylmethoxy group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

3-bromo-5-(naphthalen-2-ylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO/c17-15-8-16(10-18-9-15)19-11-12-5-6-13-3-1-2-4-14(13)7-12/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWWJDQQKOKTKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)COC3=CC(=CN=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00599762
Record name 3-Bromo-5-[(naphthalen-2-yl)methoxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245644-34-1
Record name 3-Bromo-5-[(naphthalen-2-yl)methoxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-naphthylmethanol (1.58 g) in dimethylformamide (20 ml) was added to a slurry of sodium hydride (55% w/w dispersion in oil, 0.48 g) in dimethylformamide (2 ml) and the mixture was stirred at ambient temperature for 20 minutes. 3,5-Dibromopyridine (2.37 g) was added and the solution was heated to 120° C. for 5 hours and then allowed to stand at ambient temperature overnight. The mixture was poured into water (160 ml) and extracted with ethyl acetate (3×50 ml). The combined extracts were washed with water, dried (MgSO4) and evaporated. The residue was purified by column chromatography eluting with increasingly polar mixtures of petrol (b.p. 60°-80° C.) and ethyl acetate to give 3-bromo-5-(naphth-2-ylmethoxy)pyridine (1.4 g), m.p. 108°-109° C.
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2.37 g
Type
reactant
Reaction Step Two
Name
Quantity
160 mL
Type
reactant
Reaction Step Three

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